molecular formula C14H16N4O3 B1433042 Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate CAS No. 1426135-82-1

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No. B1433042
CAS RN: 1426135-82-1
M. Wt: 288.3 g/mol
InChI Key: ZARCPGLWMNKGEA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Potential Applications

An Efficient Scale-Up Synthesis of BMS-520 : This study outlines an efficient scale-up synthesis process for BMS-520, highlighting its potential as a potent and selective S1P1 receptor agonist. The process features regioselective cycloaddition and chemo-selective hydrolysis, demonstrating its utility in preclinical studies (Hou et al., 2016).

Chemical Reactivity and Derivative Synthesis

Reactivity with N,O-Nucleophiles : Research on the reactivity of 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles shows the formation of multiple azole derivatives, underscoring the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Sergievskii et al., 2002).

Antimicrobial and Antibacterial Activity

Synthesis and Antimicrobial Activities : A study on the synthesis of pyrazoles, oxadiazoles, and isoxazole bearing a benzofuran moiety revealed that these compounds exhibit notable antibacterial and antifungal activities. This highlights their potential as leads for the development of new antimicrobial agents (Siddiqui et al., 2013).

Structural Characterization and Potential Angiotensin II Receptor Antagonists

Structural Characterization for Angiotensin II Receptor Antagonists : The structural elucidation of two oxadiazole derivatives used as spacers in synthesizing potential non-peptide angiotensin receptor antagonists provides insights into their pharmacological potential. The study emphasizes the importance of π–π interactions and C–H⋯O interactions in the crystal packing of these compounds (Meyer et al., 2003).

Synthesis and Evaluation of Antioxidant Activity

Antioxidant Activity of Oxadiazole Derivatives : The synthesis and evaluation of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2,-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one derivatives for their antioxidant activity illustrate the potential of oxadiazole derivatives in contributing to antioxidant research, providing a foundation for further exploration of their therapeutic applications (George et al., 2010).

properties

IUPAC Name

methyl 3-[3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-8-3-4-9(5-11(8)15)12-16-13(21-17-12)10-6-18(7-10)14(19)20-2/h3-5,10H,6-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARCPGLWMNKGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CN(C3)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirring suspension of methyl 3-(3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (30) (795 mg, 2.50 mmol) in EtOH (20 mL) was added stannous chloride dihydrate (2.3 g, 9.99 mmol). The reaction mixture was heated at 78° C. for 3 hours. Then, the reaction was cooled to room temperature and the solvent was partially concentrated. The pH was adjusted to slightly basic pH with a saturated solution of sodium bicarbonate. The resulting white suspension was filtered and washed with water and ethyl acetate. The aqueous was extracted with ethyl acetate and washed with water, brine and dried over anhydrous sodium sulfate. The solvent was concentrated to give methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (31). 1H NMR (400 MHz, d6-DMSO) δ 7.32 (d, J=1.6 Hz, 1H), 7.12 (dd, J=1.6, 7.6 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 5.19 (s, 2H), 4.38-4.31 (m, 2H), 4.27-4.20 (m, 1H), 4.19-4.16 (m, 2H), 3.60 (s, 3H), 2.10 (s, 3H). MS m/z 289.12 (M+1)+.
Name
methyl 3-(3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Quantity
795 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 2
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 3
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Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 4
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Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 5
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

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